

Application Notes and Protocols for Studying Tcell Metabolism with AR-C117977

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Compound of Interest		
Compound Name:	AR-C117977	
Cat. No.:	B15570877	Get Quote

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Introduction

AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein responsible for the transport of lactate across the cell membrane.[1] In the field of immunology, particularly in the study of T-cell biology, **AR-C117977** has emerged as a critical tool for dissecting the metabolic pathways that govern T-cell activation, proliferation, and function.

Activated T-cells undergo a significant metabolic reprogramming, shifting from oxidative phosphorylation (OXPHOS) in their quiescent state to aerobic glycolysis upon activation, a phenomenon often referred to as the Warburg effect. This metabolic switch is essential to meet the bioenergetic and biosynthetic demands of rapid cell growth and division. The increased reliance on glycolysis results in the production of large amounts of lactate, which must be efficiently exported from the cell to maintain intracellular pH and sustain a high glycolytic rate. MCT1 plays a pivotal role in this lactate efflux.

By inhibiting MCT1, **AR-C117977** effectively blocks this crucial lactate transport, leading to intracellular lactate accumulation and a subsequent disruption of glycolytic flux. This interruption of a key metabolic pathway profoundly impacts T-cell function, leading to immunosuppressive effects by inhibiting T-cell proliferation and effector functions.[2] These application notes provide a comprehensive guide for utilizing **AR-C117977** to study and manipulate T-cell metabolism.



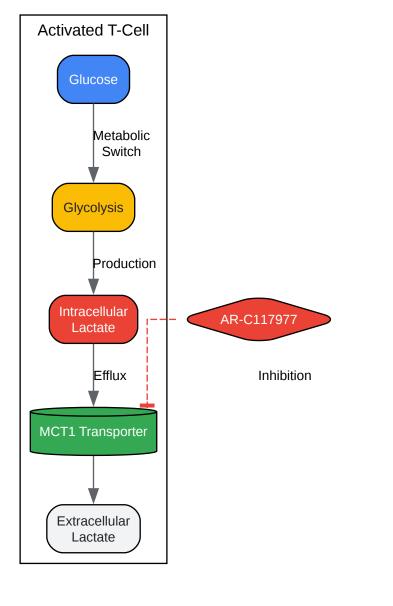
Mechanism of Action

AR-C117977 specifically targets the Monocarboxylate Transporter 1 (MCT1), thereby blocking the transport of monocarboxylates, most notably lactate, across the plasma membrane. In activated T-cells, which are highly glycolytic, this inhibition leads to an intracellular accumulation of lactate. This buildup has several downstream consequences:

- Inhibition of Glycolysis: The accumulation of the end-product (lactate) can feedback-inhibit key glycolytic enzymes, thereby reducing the overall glycolytic flux.
- Disruption of Intracellular pH: The co-transport of lactate and a proton (H+) via MCT1 is a critical mechanism for maintaining intracellular pH. Inhibition of this process can lead to intracellular acidification, which can negatively impact various cellular functions.
- Metabolic Reprogramming: By forcing a reduction in glycolysis, AR-C117977 can induce a
 metabolic shift in T-cells, potentially pushing them towards a greater reliance on oxidative
 phosphorylation.

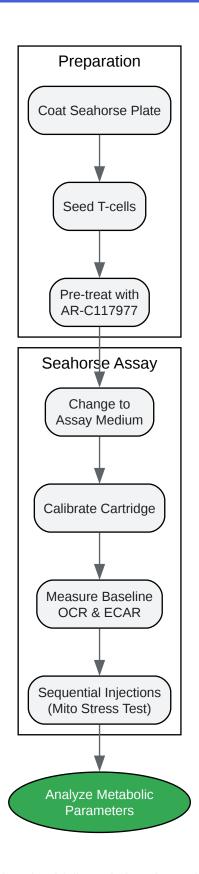
This targeted disruption of T-cell metabolism makes **AR-C117977** an invaluable tool for studying the intricate link between metabolic pathways and immune cell function.











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References

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